Plasma Exposure: (S)-Fexofenadine Exhibits Significantly Lower Systemic Exposure than (R)-Fexofenadine
Following a single oral dose of 60 mg racemic fexofenadine in healthy subjects, the mean plasma concentration of R(+)-fexofenadine was significantly higher than that of S(-)-fexofenadine. The R/S ratio for AUC(0-∞) was 1.75, and for Cmax was 1.63 (P = 0.0018 and 0.0028, respectively) [1]. This demonstrates that the (S)-enantiomer is cleared more rapidly, which is critical for interpreting plasma concentration data in transporter studies.
| Evidence Dimension | Area Under the Curve (AUC) and Maximum Concentration (Cmax) |
|---|---|
| Target Compound Data | AUC(0-∞) S(-)-fexofenadine: 700 ng·h/mL (in a separate study with 120 mg racemate) [2]; Cmax ratio R/S: 1.63 |
| Comparator Or Baseline | R(+)-fexofenadine: AUC(0-∞) 1202 ng·h/mL [2]; R/S AUC ratio: 1.75 [1] |
| Quantified Difference | R/S AUC ratio of 1.75 and Cmax ratio of 1.63; oral clearance of S(-)-fexofenadine significantly greater (P=0.0074) [1] |
| Conditions | Healthy human subjects; single oral 60 mg dose of racemic fexofenadine [1] or 120 mg dose [2] |
Why This Matters
This quantifiable difference in systemic exposure is essential for designing and interpreting studies on drug-drug interactions mediated by transporters, as the (S)-enantiomer is more sensitive to transporter modulation.
- [1] Miura M, Uno T, Tateishi T, Suzuki T. Pharmacokinetics of fexofenadine enantiomers in healthy subjects. Chirality. 2007;19(3):223-7. View Source
- [2] Sakugawa T, Miura M, Hasegawa J, et al. Enantioselective disposition of fexofenadine with the P‐glycoprotein inhibitor verapamil. Br J Clin Pharmacol. 2009;67(5):535-540. View Source
